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Executive Summary

Zavolosotine (formerly CRN04777) is an investigatory, orally bioavailable, nonpeptide small
molecule designed as a selective agonist for the somatostatin receptor subtype 5 (SSTR5). Its
primary therapeutic target is congenital hyperinsulinism (HI), a rare genetic disorder
characterized by dysregulated and excessive insulin secretion, leading to persistent and severe
hypoglycemia. The mechanism of action of Zavolosotine centers on its ability to potently and
selectively activate SSTR5 on pancreatic (3-cells, thereby inhibiting insulin secretion. This
targeted action is anticipated to restore glucose homeostasis in patients with congenital HI.
Preclinical and early-stage clinical studies have demonstrated Zavolosotine's capacity to
suppress both basal and stimulated insulin secretion, leading to a corresponding increase in
plasma glucose levels. This technical guide provides a comprehensive overview of the
available data on Zavolosotine's role in glucose homeostasis, including quantitative data from
preclinical and clinical studies, detailed experimental protocols, and a visualization of its
signaling pathway.

Introduction to Zavolosotine and its Target

Congenital hyperinsulinism is the most frequent cause of persistent hypoglycemia in newborns
and infants.[1] The disorder arises from genetic mutations affecting key components of the
insulin secretion pathway within pancreatic [3-cells.[1] Current treatment options are limited and
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often associated with significant side effects or lack of efficacy, highlighting the urgent need for
novel therapeutic strategies.

Somatostatin is a natural inhibitor of various endocrine secretions, including insulin and
glucagon. Its effects are mediated through a family of five G-protein coupled receptors
(GPCRs), SSTR1-5. SSTR5 is preferentially expressed on pancreatic B-cells, and its activation
is a key physiological mechanism for inhibiting insulin secretion. Zavolosotine is designed to
selectively target SSTR5, thereby offering a potentially more focused therapeutic approach to
reducing insulin overproduction in congenital HI compared to non-selective somatostatin
analogs.

Quantitative Data on Glucose Homeostasis

The following tables summarize the available quantitative data from preclinical and Phase 1
clinical studies of Zavolosotine.

Table 1: Preclinical Efficacy of Zavolosotine in Neonatal
Rats
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Parameter

Dose of
Zavolosotine

Observation Source

Blood Glucose

>3 mg/kg (single oral

dose)

Significant increase in

the area under the

curve (AUC) of the 2]
blood glucose

response from 0.5 to 6

hours post-dose.

Blood Glucose

=10 mg/kg (once-daily
for 5 days)

Sustained and

significant increase in

the AUC of the blood [2]
glucose response on

Day 1 and Day 5.

Insulin Secretion

>10 mg/kg (single oral

dose)

Suppressed glyburide-
induced [2]

hyperinsulinemia.

Hypoglycemia Rescue

>3 mg/kg (single oral

dose)

Rescued glyburide-
induced
hypoglycemia,
restoring blood

glucose to >60 mg/dL.

N.B. Specific percentage changes and statistical values beyond "significant increase" are not

detailed in the available public documents.

Table 2: Phase 1 Clinical Trial Results of Zavolosotine in
Healthy Volunteers (Single Ascending Dose)
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Percent

Observation

Dose of Reduction in
Parameter . . on Plasma Source
Zavolosotine Insulin
. Glucose
Secretion
Basal Insulin Data not
) 120 mg 73% »
Secretion specified
Glucose-
Stimulated Parallel doubling
Insulin Secretion 120 mg ~50% of plasma
(AUC during glucose AUC
IVGTT)
Sulfonylurea-
Induced Insulin 30 mg 79% Not specified
Secretion (AUC)
No exogenous
Sulfonylurea- glucose infusion
Induced Insulin 60 mg 90% needed to
Secretion (AUC) prevent
hypoglycemia

N.B. Data for other dose levels in the single ascending dose cohorts (ranging from 0.5 mg to

120 mg) have not been publicly quantified in detalil.

Table 3: Phase 1 Clinical Trial of Zavolosotine in Healthy

| Multipl i |

Dose of
Zavolosotine

Duration

Observation
on Fasting
Insulin

Observation
on Fasting

Source
Plasma

Glucose

30 mg, 60 mg,
120 mg

Once daily for 10

days

Rapid, sustained,
and dose-
dependent

decreases

Dose-dependent

increases

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/product/b12363731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

N.B. Specific quantitative data for each dose group in the MAD study are not available in the
public domain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of
Zavolosotine.

Preclinical Evaluation in a Neonatal Rat Model of
Hyperinsulinism

e Animal Model: Male neonatal Sprague Dawley rats (PND7-11).

e Drug Administration: Zavolosotine administered orally via gavage at doses of 3, 10, 30, and
100 mg/kg.

« Induction of Hyperinsulinemic Hypoglycemia: Intraperitoneal injection of glyburide (a
sulfonylurea) at a dose of 0.5 mg/kg or 5 mg/kg to stimulate insulin secretion and induce
hypoglycemia, mimicking congenital HI.

e Blood Glucose Monitoring: Blood samples were collected from the tail at various time points
up to 6 hours post-dose to measure blood glucose levels.

 Insulin Measurement: Plasma insulin levels were measured to assess the suppression of
glyburide-induced hyperinsulinemia.

» Study Design for Sustained Efficacy: A 5-day repeat oral administration study was conducted
with once-daily dosing of Zavolosotine to evaluate the sustainability of its effect on blood
glucose.

o Outcome Measures: The primary outcomes were the change in blood glucose levels over
time, the area under the curve (AUC) for the blood glucose response, and the levels of
plasma insulin.

Phase 1 Clinical Trial in Healthy Volunteers

o Study Population: Healthy adult volunteers.
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» Study Design: A two-part, first-in-human Phase 1 clinical study involving single ascending
dose (SAD) and multiple ascending dose (MAD) cohorts.

o SAD Cohorts: Volunteers received single oral doses of Zavolosotine (ranging from 0.5
mg to 120 mg) or placebo.

o MAD Cohorts: Volunteers received once-daily oral doses of Zavolosotine (30 mg, 60 mg,
or 120 mg) or placebo for 10 days.

e Pharmacodynamic Assessments:
o Intravenous Glucose Tolerance Test (IVGTT):
= After an overnight fast, a single dose of Zavolosotine or placebo was administered.
= One hour later, an intravenous bolus of glucose (300 mg/kg) was administered.

» Serial measurements of blood glucose and insulin were taken over 180 minutes to
assess glucose-stimulated insulin secretion.

o Sulfonylurea Challenge with Euglycemic Clamp:

A sulfonylurea (5 mg of glibenclamide/glyburide) was administered to induce insulin
secretion.

» A euglycemic clamp technique (e.g., using ClampArt®) was employed to maintain blood
glucose at a constant normal level via a variable intravenous glucose infusion.

= One hour after the sulfonylurea, a single dose of Zavolosotine or placebo was
administered.

» The intravenous glucose infusion rate (GIR) required to maintain euglycemia was
measured over 8 hours as a surrogate for insulin secretion.

e Outcome Measures: The primary pharmacodynamic endpoints included changes in basal
and stimulated insulin secretion (assessed by plasma insulin levels and GIR) and
corresponding changes in plasma glucose levels. Safety and tolerability were also assessed.
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Signaling Pathways and Experimental Workflows
Zavolosotine's Signhaling Pathway in Pancreatic B-Cells

The following diagram illustrates the proposed mechanism of action of Zavolosotine in
inhibiting insulin secretion from pancreatic 3-cells.
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Caption: Zavolosotine's mechanism of action in pancreatic B-cells.
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Experimental Workflow for Phase 1 Pharmacodynamic
Studies

The diagram below outlines the workflow for the two primary pharmacodynamic assessments
used in the Phase 1 clinical trial of Zavolosotine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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